Citalopram Hydrobromide (CAS 59729-32-7) is the hydrobromide salt of a highly selective serotonin reuptake inhibitor (SSRI) [1]. In procurement and industrial contexts, the hydrobromide salt is the standard active pharmaceutical ingredient (API) and analytical reference material due to its highly crystalline solid-state stability, distinct aqueous solubility profile, and well-characterized polymorphic behavior[2]. Unlike the free base or hydrochloride salt, citalopram hydrobromide offers non-hygroscopic handling characteristics, making it the required material for legacy formulation replication, strict pharmacopeial compliance, and precise neurochemical assays[1].
Substituting citalopram hydrobromide with the free base, hydrochloride salt, or the enantiopure escitalopram oxalate introduces critical process and assay failures [1]. The free base and hydrochloride forms exhibit higher hygroscopicity and different aqueous solubility, which compromises reproducible weighing, long-term storage, and dissolution kinetics in controlled-release manufacturing models [2]. Furthermore, substituting with escitalopram oxalate eliminates the R-enantiomer, which acts as a crucial allosteric modulator at the serotonin transporter (SERT)[1]. This omission fundamentally alters the binding kinetics and dissociation rates in neuropharmacological assays, rendering comparative data invalid[1].
Citalopram hydrobromide is engineered to overcome the handling limitations of alternative salt forms. While citalopram hydrochloride and the free base exhibit undesirable hygroscopicity that complicates precise gravimetric analysis and long-term storage, the hydrobromide salt forms a stable, highly crystalline powder that resists moisture uptake under standard conditions [1].
| Evidence Dimension | Moisture uptake and solid-state handling stability |
| Target Compound Data | Non-hygroscopic, stable crystalline powder |
| Comparator Or Baseline | Citalopram hydrochloride / Free base (exhibit undesirable hygroscopicity) |
| Quantified Difference | Substantially lower moisture absorption, ensuring gravimetric precision |
| Conditions | Standard ambient storage and formulation handling conditions |
Prevents moisture-induced degradation and weight variation during formulation, ensuring batch-to-batch reproducibility.
In neuropharmacological receptor assays, citalopram hydrobromide (a racemate) exhibits fundamentally different binding kinetics than escitalopram oxalate (the pure S-enantiomer). The R-enantiomer present in citalopram binds to an allosteric site on the SERT, which decreases the dissociation rate of the S-enantiomer and functionally antagonizes its reuptake inhibition compared to the pure S-enantiomer alone [1].
| Evidence Dimension | SERT binding kinetics and allosteric modulation |
| Target Compound Data | Racemic mixture provides dual orthosteric/allosteric binding (IC50 ~ 1.8 - 5.4 nM) |
| Comparator Or Baseline | Escitalopram oxalate (pure S-enantiomer, lacks R-enantiomer allosteric antagonism) |
| Quantified Difference | Altered dissociation rate and functional antagonism at the transporter |
| Conditions | In vitro SERT binding assays and synaptosome uptake models |
Essential for researchers specifically modeling the allosteric regulatory mechanisms of the serotonin transporter that cannot be observed with enantiopure substitutes.
For quality control and analytical workflows, citalopram hydrobromide is the strictly designated reference material. Pharmacopeial monographs (EP/USP) mandate the use of the hydrobromide salt with a purity exceeding 99.8% for system suitability testing, retention time verification, and impurity profiling, a requirement that cannot be legally or technically fulfilled by crude extracts or alternative salts .
| Evidence Dimension | Regulatory and analytical compliance |
| Target Compound Data | >99.8% purity, designated EP/USP Reference Standard |
| Comparator Or Baseline | Non-compendial salts or crude citalopram |
| Quantified Difference | Meets strict pharmacopeial system suitability criteria |
| Conditions | HPLC/UV analytical workflows for QC |
Guarantees compliance with international regulatory standards for pharmaceutical analysis and assay validation.
The choice of salt drastically alters the dissolution profile of citalopram. Citalopram hydrobromide is sparingly soluble in water (approximately 15.46 mg/mL at 22°C) [1], whereas citalopram hydrochloride is very soluble . This distinct solubility profile of the hydrobromide salt is specifically leveraged to control release rates in solid oral dosage forms and specific in vitro dissolution models.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Sparingly soluble (~15.46 mg/mL at 22°C) |
| Comparator Or Baseline | Citalopram hydrochloride (Very soluble) |
| Quantified Difference | Significantly lower dissolution rate in aqueous media |
| Conditions | Aqueous dissolution at 22°C |
Allows formulators to predictably engineer controlled-release matrices that would dissolve too rapidly if the hydrochloride salt were used.
As the designated EP/USP reference standard, citalopram hydrobromide is the required material for calibrating HPLC systems, validating assay methods, and quantifying impurities in pharmaceutical manufacturing .
Ideal for neuropharmacological research investigating the distinct kinetic interactions and allosteric antagonism at the serotonin transporter, leveraging the presence of the R-enantiomer[1].
Procured for the development, bioequivalence testing, and manufacturing of solid oral dosage forms where the specific sparingly soluble profile and non-hygroscopic nature of the HBr salt are required[2].
Used as a baseline material in materials science and pre-formulation studies to investigate crystal packing, polymorphic transitions, and solid-state stability under varying environmental stress [3].
Irritant;Environmental Hazard